(3-Methylphenoxy)acetyl chloride
Overview
Description
(3-Methylphenoxy)acetyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a colorless liquid with a pungent odor and is highly reactive. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methylphenoxy)acetyl chloride can be synthesized through the reaction of (3-methylphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the (3-methylphenoxy)acetic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction. The resulting this compound is then purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient cooling and gas scrubbing systems to handle the evolved hydrogen chloride gas. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenoxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (3-methylphenoxy)acetic acid and hydrogen chloride.
Reduction: It can be reduced to (3-methylphenoxy)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters in the presence of a base such as pyridine.
Water: Hydrolyzes the compound to (3-methylphenoxy)acetic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
(3-Methylphenoxy)acetic acid: Formed from hydrolysis.
(3-Methylphenoxy)ethanol: Formed from reduction.
Scientific Research Applications
(3-Methylphenoxy)acetyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is used in the development of drug candidates and in medicinal chemistry research.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylphenoxy)acetyl chloride involves its high reactivity towards nucleophiles. The compound’s acetyl chloride group readily reacts with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce the (3-methylphenoxy)acetyl group into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenoxy)acetyl chloride
- (2-Methylphenoxy)acetyl chloride
- (3-Chlorophenoxy)acetyl chloride
Uniqueness
(3-Methylphenoxy)acetyl chloride is unique due to the position of the methyl group on the phenoxy ring, which influences its reactivity and the steric effects in its reactions. This positional isomerism can lead to differences in the physical and chemical properties compared to its analogs, making it suitable for specific applications where other isomers may not be as effective .
Properties
IUPAC Name |
2-(3-methylphenoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROCECBQSRMMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437149 | |
Record name | (3-METHYLPHENOXY)ACETYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40926-72-5 | |
Record name | (3-METHYLPHENOXY)ACETYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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